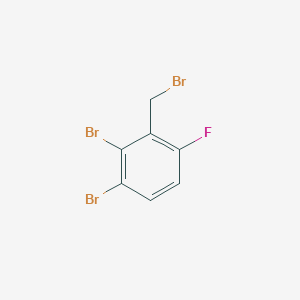

2,3-Dibromo-6-fluorobenzyl bromide

Description

Significance of Polyhalogenated Aromatic Building Blocks in Complex Molecule Construction

Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. oup.com These structures are fundamental building blocks in the synthesis of more complex molecules for several reasons. The presence of multiple halogens provides chemists with multiple reaction sites, allowing for sequential and site-selective modifications. This is particularly valuable in the construction of pharmaceuticals, agrochemicals, and advanced materials where precise control over the final structure is paramount.

The nature and position of the halogen atoms on the aromatic ring influence the electronic properties of the molecule, which in turn affects its reactivity. quora.com For instance, halogens are deactivating, ortho-para directors in electrophilic aromatic substitution reactions. quora.com This directing effect is crucial for synthesizing specifically substituted aromatic compounds. Furthermore, polyhalogenated aromatics are key precursors for organometallic reagents and are widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form new carbon-carbon bonds. wisdomlib.org The ability to form larger, more intricate structures from these halogenated platforms makes them indispensable in modern synthetic strategies. oup.comlibretexts.org The development of thermostable polyphenylene-type polymers through the polycondensation of polyhalogenated aromatic compounds highlights their utility in materials science. oup.com

Contextualization of 2,3-Dibromo-6-fluorobenzyl bromide within the Class of Benzyl (B1604629) Halides

Benzyl halides are a family of compounds where a halogen atom is attached to the carbon of a methyl group that is bonded to a benzene (B151609) ring. quora.com A key characteristic of benzyl halides is the enhanced reactivity of the benzylic carbon. lumenlearning.com This carbon is more reactive than a typical alkyl carbon because any carbocation, radical, or carbanion that forms at this position is stabilized by resonance with the adjacent aromatic ring. lumenlearning.com Consequently, benzyl halides can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. quora.comyoutube.com Although many are primary halides, they can readily form a stable benzyl carbocation, making the S(_N)1 pathway viable. lumenlearning.compearson.com

This compound fits squarely within this class but with added complexity and synthetic potential due to its specific substitution pattern. It possesses the reactive bromomethyl group characteristic of benzyl bromides, making it a potent alkylating agent. Simultaneously, it features three halogen atoms on the aromatic ring: two bromine atoms and one fluorine atom. This polyhalogenation provides multiple handles for subsequent functionalization. The distinct electronic nature and reactivity of bromine versus fluorine allow for potential chemoselective transformations.

The synthesis of such a compound typically involves the bromination of a substituted toluene (B28343) derivative. For instance, the preparation of a related compound, 2-bromo-6-fluorobenzyl bromide, is achieved through the reaction of 2-bromo-6-fluorotoluene (B73676) with hydrobromic acid and hydrogen peroxide under light conditions. google.com this compound itself can undergo a variety of chemical reactions, including nucleophilic substitution at the benzylic position and electrophilic aromatic substitution directed by the fluorine atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1803817-09-5 |

| Molecular Formula | C(_7)H(_4)Br(_3)FO |

| Molecular Weight | 342.82 g/mol |

| IUPAC Name | 1,2-Dibromo-3-(bromomethyl)-4-fluorobenzene |

This data is compiled from publicly available chemical databases and may not be exhaustive.

Overview of Research Trajectories for Halogenated Benzyl Bromides

Research involving halogenated benzyl bromides is diverse, spanning medicinal chemistry, materials science, and synthetic methodology development. A significant area of investigation is their use as precursors for biologically active molecules. Studies have shown that certain benzyl bromide derivatives possess inherent antibacterial and antifungal properties. nih.gov They also serve as starting materials for more complex heterocyclic structures, such as chalcones, which are explored for their therapeutic potential. nih.gov

In the realm of synthetic chemistry, halogenated benzyl bromides are crucial intermediates. They are employed in cross-coupling reactions to build larger molecular frameworks. For example, the related compound 2,3,6-trifluorobenzyl bromide is a precursor to an organozinc reagent used in Suzuki-Miyaura couplings for forming biaryl compounds. The demand for such building blocks is driven by the agrochemical and pharmaceutical industries. Furthermore, recent advancements in photoredox and nickel dual catalysis have utilized halogenated starting materials for novel bond-forming reactions, such as the coupling of amino acids to uridine (B1682114) derivatives, showcasing the evolving applications of these versatile compounds. acs.orgacs.org

The synthesis of complex, multi-substituted aromatic compounds often relies on the sequential and selective reactions of polyhalogenated precursors. The development of new synthetic methods that leverage the unique reactivity of each halogen on a multi-substituted ring is an ongoing area of research.

Table 2: Selected Research Applications of Halogenated Benzyl Bromides

| Application Area | Description of Research |

| Medicinal Chemistry | Investigated as antibacterial and antifungal agents and used as starting materials for the synthesis of bioactive chalcone (B49325) derivatives. nih.gov |

| Agrochemicals & Pharmaceuticals | Serve as key building blocks for complex molecules, with demand driving production and research into related fluorinated and brominated compounds. |

| Materials Science | Used in the polycondensation of polyhalogenated aromatic compounds to produce thermostable polyphenylene-type polymers. oup.com |

| Synthetic Methodology | Employed as precursors for organometallic reagents in cross-coupling reactions and utilized in modern catalytic methods like dual photoredox/nickel catalysis for creating novel chemical bonds. acs.org |

Properties

IUPAC Name |

1,2-dibromo-3-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGAVGJIYMIWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 6 Fluorobenzyl Bromide and Analogues

Precursor Synthesis Strategies

The synthesis of the target compound, 2,3-Dibromo-6-fluorobenzyl bromide, fundamentally relies on the preparation of appropriately substituted toluene (B28343) precursors. These precursors must contain the necessary fluorine and bromine atoms on the aromatic ring, as well as a methyl group that can be subsequently halogenated. The primary strategies involve either introducing the bromine atoms onto a fluorotoluene core or, conversely, adding a fluorine atom to a pre-brominated toluene.

Bromination of Substituted Toluenes

The bromination of substituted toluenes is a cornerstone in the synthesis of precursors for compounds like this compound. This process can be divided into two distinct challenges: controlling the position of bromine substitution on the aromatic ring (regioselectivity) and selectively brominating the methyl group (benzylic bromination).

Regioselective bromination is crucial for installing bromine atoms at specific positions on the aromatic ring of a substituted toluene precursor. The directing effects of the substituents already present on the ring, such as fluorine and methyl groups, govern the position of electrophilic attack. For instance, in the synthesis of a precursor like 2,3-dibromo-6-fluorotoluene, one might start with 2-bromo-6-fluorotoluene (B73676) or 3-bromo-4-fluorotoluene (B1266451).

The choice of catalyst and solvent system is critical in controlling the isomer distribution of the products. It has been demonstrated that the bromination of 4-fluorotoluene (B1294773) can yield a mixture of 3-bromo-4-fluorotoluene and 2-bromo-4-fluorotoluene. google.comgoogle.com However, by carrying out the bromination in glacial acetic acid in the presence of iodine and iron (or an iron salt), the proportion of the desired 3-bromo-4-fluorotoluene isomer can be markedly increased to as high as 70%, compared to only 20% when using catalysts like iron in carbon tetrachloride or aluminum tribromide alone. google.comgoogle.com The reaction conditions, such as temperature and the rate of bromine addition, also play a significant role in maximizing the yield of the desired isomer and minimizing the formation of dibrominated byproducts. google.com Novel methods using reagents like triphosgene (B27547) to oxidize potassium bromide have also been developed, showing excellent para-regioselectivity for alkoxyl and hydroxyl-substituted arenes, which highlights the ongoing research into controlling regioselectivity in aromatic bromination. sci-hub.se

Table 1: Influence of Catalysts on Regioselective Bromination of 4-Fluorotoluene

| Catalyst System | Solvent | Isomer Ratio (3-bromo- : 2-bromo-) | Reference |

|---|---|---|---|

| Iron | Carbon Tetrachloride | ~20 : 80 | google.com |

| Aluminum Tribromide | None (undiluted) | ~20 : 80 | google.com |

Once the aromatic ring of the toluene precursor is correctly substituted, the next step is the selective bromination of the benzylic carbon (the methyl group). This transformation is achieved through a free radical mechanism, as direct electrophilic bromination would occur on the activated aromatic ring. libretexts.org The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This reactivity is exploited to install a bromine atom on the methyl group, converting it to a bromomethyl group, which is a key functional handle for further reactions. tandfonline.comcecri.res.in

Photoinitiated bromination is a common and effective method for the synthesis of benzyl (B1604629) bromides. chegg.com This technique involves the use of light, often UV or visible light, to generate bromine radicals, which then initiate the chain reaction at the benzylic position. libretexts.orgchegg.com

A safe and environmentally friendly approach involves the photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant. acs.orgnih.gov This method has been successfully applied to the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461) in a microchannel reactor, achieving high conversion and selectivity under blue light irradiation. acs.orgnih.gov The use of continuous flow reactors enhances safety and efficiency, particularly for photochemical reactions. acs.orgrsc.org Another approach involves using elemental bromine (Br₂) with light initiation. chegg.com A patent describes a method for preparing 2-bromo-6-fluorobenzyl bromide from 2-bromo-6-fluorotoluene using HBr and H₂O₂ under light, demonstrating the direct applicability of this method to analogues of the target compound. google.com

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of benzylic positions. numberanalytics.commasterorganicchemistry.com This reaction, often called the Wohl-Ziegler reaction, is prized for its selectivity, as NBS maintains a low, steady concentration of bromine in the reaction mixture. masterorganicchemistry.comyoutube.com This low concentration favors the desired radical substitution at the benzylic position while suppressing the competing electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com

The reaction is typically initiated by light or a radical initiator like dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). masterorganicchemistry.com The mechanism involves the homolytic cleavage of the N-Br bond or the reaction of NBS with trace amounts of HBr to generate Br₂ in situ, which is then cleaved by light to form bromine radicals. libretexts.orgyoutube.com These radicals abstract a benzylic hydrogen, and the resulting resonance-stabilized benzyl radical then reacts with Br₂ or NBS to form the benzyl bromide product and propagate the radical chain. libretexts.orgyoutube.com Various solvents can be used, including carbon tetrachloride (CCl₄), acetonitrile (B52724), and even water, with a trend towards more environmentally friendly options. acs.orgresearchgate.net

Table 2: Conditions for NBS-Mediated Benzylic Bromination

| Substrate Type | Initiator | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Substituted Toluenes | Light (e.g., CFL) | Acetonitrile | Avoids hazardous chlorinated solvents, scalable in continuous flow. | acs.org |

| para-Substituted Toluenes | Light (40 W lamp) | Water | "Green" approach, simple workup for solid products. | researchgate.net |

| Toluene Derivatives | Radical Initiator | Diethyl Carbonate (Microwave) | Environmentally friendly solvent, faster reaction times. | researchgate.net |

Radical Bromination Techniques

Fluorination Strategies for Brominated Aromatic Precursors

An alternative synthetic pathway involves introducing the fluorine atom at a later stage of the synthesis onto a brominated aromatic precursor. Late-stage fluorination is a significant area of research in medicinal chemistry due to the profound effects fluorine can have on a molecule's properties. rsc.orgresearchgate.net These methods can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic fluorination often involves the displacement of a leaving group on the aromatic ring with a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). This reaction, known as nucleophilic aromatic substitution (SNA), is typically challenging on unactivated aryl halides but can be facilitated by transition metal catalysts or by using activated substrates like diaryliodonium salts. thermofisher.com For example, functionalized aryl bromides can be converted to aryl fluorides using palladium or copper catalysts. organic-chemistry.org

Electrophilic fluorination reagents, such as Selectfluor™ (F-TEDA-BF₄), provide an alternative by delivering an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. dur.ac.uk A powerful strategy is the ipso-fluoro-deboronation, where an arylboronic acid or its derivative is treated with an electrophilic fluorine source to replace the boron functionality with a fluorine atom, often with high selectivity. dur.ac.uk Other strategies include the deoxyfluorination of phenols using reagents like PhenoFluorMix™. organic-chemistry.org These methods provide versatile tools for introducing fluorine onto complex brominated aromatic scaffolds. rsc.org

Table 3: Selected Modern Fluorination Methods for Aromatic Precursors

| Method | Fluorine Source | Substrate | Key Features | Reference(s) |

|---|---|---|---|---|

| Deoxyfluorination | PhenoFluorMix™ | Phenols | Operationally simple, applicable to various (hetero)aryl phenols. | organic-chemistry.org |

| Palladium-Catalyzed Fluorination | AgF | (Hetero)aryl Triflates/Bromides | Room temperature reaction with high regioselectivity using specialized ligands. | organic-chemistry.org |

| ipso-Fluoro-deboronation | Selectfluor™ | Arylboronic Acid Derivatives | Good yields and selectivity for mono-fluorinated products. | dur.ac.uk |

Conversion of Functionalized Benzyl Alcohols or Aldehydes to Benzyl Bromides

The transformation of benzyl alcohols and aldehydes into their corresponding bromides is a fundamental and widely practiced reaction in organic synthesis. Several reagents and conditions have been developed to achieve this conversion, each with its own set of advantages regarding yield, selectivity, and substrate scope.

For the conversion of benzyl alcohols to benzyl bromides, a common approach involves the use of a phosphorus-based reagent, such as phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, which is effective for primary and secondary alcohols. The alcohol oxygen attacks the electrophilic phosphorus, forming a good leaving group, which is then displaced by a bromide ion. youtube.com This method generally offers high yields and avoids the carbocation rearrangements that can occur with acidic reagents like hydrobromic acid (HBr). youtube.com

Another effective method is the Appel reaction, which utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction is known for its mild conditions and broad functional group tolerance. The conversion of benzyl alcohol to benzyl bromide using triphenylphosphine and 1,2-dibromotetrachloroethane (B50365) has been reported to proceed in excellent yields and short reaction times. nih.gov

The direct conversion of aldehydes to benzyl bromides is less common but can be achieved through reductive halogenation. More frequently, aldehydes are first reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), and the resulting alcohol is then converted to the benzyl bromide using one of the methods described above. google.com For instance, 3-bromo-4-fluorobenzaldehyde (B1265969) can be reduced to the corresponding benzyl alcohol, which is then brominated. youtube.com

The choice of reagent and conditions for these transformations is crucial and can be influenced by the presence of other functional groups in the molecule. The table below summarizes some common methods for the conversion of benzyl alcohols to benzyl bromides.

| Reagent System | Substrate Type | Typical Conditions | Advantages |

| PBr₃ | Primary & Secondary Alcohols | Neat or in a solvent like diethyl ether | High yields, avoids carbocation rearrangements youtube.com |

| HBr/H₂SO₄ | Primary Alcohols | Reflux | Cost-effective for simple alcohols orgsyn.orggoogle.com |

| PPh₃/CBr₄ (Appel Reaction) | Primary & Secondary Alcohols | Mild, broad functional group tolerance | Avoids strongly acidic conditions |

| PPh₃/NBS | Primary & Secondary Alcohols | Mild conditions | Good yields |

Multi-Step Synthetic Sequences for this compound

The synthesis of a polysubstituted aromatic compound like this compound typically requires a multi-step approach to install the various substituents with the correct regiochemistry. youtube.comlibretexts.org A plausible synthetic route can be devised starting from a less substituted precursor, such as a fluorotoluene derivative.

A likely synthetic pathway would begin with the bromination of 2-fluoro-6-bromotoluene. The directing effects of the existing substituents on the aromatic ring are crucial for determining the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, would influence the regioselectivity of the bromination.

Following the introduction of the second bromine atom to yield 2,3-dibromo-6-fluorotoluene, the final step would be the benzylic bromination of the methyl group. This is commonly achieved using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide. This reaction proceeds via a free radical mechanism, selectively brominating the benzylic position. A similar approach has been described in a patent for the synthesis of 2-bromo-6-fluorobenzyl bromide from 2-bromo-6-fluorotoluene. google.com This method utilizes hydrobromic acid and hydrogen peroxide under illumination to generate bromine radicals for the benzylic substitution. google.com

An alternative multi-step sequence could involve the synthesis of 2,3-dibromo-6-fluorobenzaldehyde, which is then reduced to the corresponding benzyl alcohol and subsequently converted to the benzyl bromide as described in section 2.1.3.

The following table outlines a potential multi-step synthesis for this compound:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Fluoro-6-bromotoluene | Br₂, FeBr₃ (Lewis acid catalyst) | 2,3-Dibromo-6-fluorotoluene |

| 2 | 2,3-Dibromo-6-fluorotoluene | NBS, benzoyl peroxide, CCl₄, reflux | This compound |

Green Chemistry Approaches in Halogenated Benzyl Bromide Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact and improve safety. au.dk For the synthesis of halogenated benzyl bromides, several greener alternatives to traditional methods have been explored.

One area of focus is the replacement of hazardous solvents. For instance, traditional benzylic brominations often use carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and is toxic. Greener alternatives include the use of acetonitrile or performing reactions in solvent-free conditions. google.com A continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide has been developed using acetonitrile as the solvent, avoiding chlorinated solvents. google.com

Another green approach is the use of more environmentally benign brominating agents. Molecular bromine (Br₂) is highly toxic and corrosive. The use of hydrobromic acid in combination with an oxidant like hydrogen peroxide (H₂O₂) offers a greener alternative, as the by-product is water. google.com This system has been successfully applied in the synthesis of 2,6-difluorobenzyl bromide. google.com

The use of solid-supported reagents and catalysts is another tenet of green chemistry, as it simplifies product purification and allows for the recycling of the reagent or catalyst. Silphos, a heterogeneous reagent, has been used to convert alcohols to bromides, with the byproduct being easily removed by filtration. google.com

Microwave-assisted synthesis has also emerged as a green technology, often leading to shorter reaction times, higher yields, and reduced energy consumption. The preparation of substituted benzyltriphenylphosphonium (B107652) bromide salts has been efficiently achieved using microwave irradiation. biomedres.us

The following table highlights some green chemistry approaches applicable to the synthesis of halogenated benzyl bromides:

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Safer Solvents | Carbon Tetrachloride | Acetonitrile, Solvent-free conditions google.com |

| Safer Reagents | Molecular Bromine (Br₂) | HBr/H₂O₂ google.com |

| Catalysis | Stoichiometric Reagents | Use of recyclable solid-supported reagents like Silphos google.com |

| Energy Efficiency | Conventional Heating | Microwave-assisted synthesis biomedres.us |

Comparative Analysis of Synthetic Efficiencies and Selectivities in this compound Preparations

A comparative analysis of the efficiency and selectivity of different synthetic routes to this compound is challenging due to the lack of specific published data for this compound. However, by examining the synthesis of analogous polyhalogenated benzyl bromides, we can infer the potential advantages and disadvantages of various methods.

The multi-step synthesis starting from a substituted toluene is a common and versatile approach. The key challenges in this route are achieving the desired regioselectivity during the aromatic bromination and ensuring high yields in the subsequent benzylic bromination. The choice of Lewis acid catalyst and reaction conditions can significantly influence the isomer distribution in the aromatic bromination step. For the benzylic bromination, the use of NBS generally provides good selectivity for the monobrominated product, but over-bromination to the dibromo- and tribromomethyl compounds can be a competing side reaction.

The conversion of a pre-functionalized benzyl alcohol or aldehyde to the benzyl bromide offers an alternative route. This approach can be highly efficient, with methods like the Appel reaction or the use of PBr₃ often providing high yields under mild conditions. youtube.comnih.gov The main drawback of this strategy is the potential need for additional steps to synthesize the required substituted benzyl alcohol or aldehyde precursor.

The selectivity of the synthesis is another critical factor. In the multi-step toluene-based synthesis, achieving high regioselectivity in the aromatic bromination step is crucial to avoid the formation of unwanted isomers that can be difficult to separate. In contrast, the alcohol/aldehyde-based route offers high selectivity in the conversion to the benzyl bromide, as the position of the functional group is already defined.

The following table provides a qualitative comparison of the two main synthetic approaches for preparing polyhalogenated benzyl bromides:

| Synthetic Approach | Advantages | Disadvantages |

| Multi-step from Toluene | Readily available starting materials, versatile | Potential for low regioselectivity, multiple steps can lower overall yield |

| From Benzyl Alcohol/Aldehyde | High selectivity in the final step, mild reaction conditions often available | Precursor may require a separate multi-step synthesis |

Chemical Transformations and Reactivity of 2,3 Dibromo 6 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Position

The benzylic position of 2,3-dibromo-6-fluorobenzyl bromide is activated towards nucleophilic attack due to the presence of the bromine atom, which is a good leaving group. libretexts.org The electron-withdrawing nature of the fluorine and two bromine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon.

Alkylation Reactions with Various Nucleophiles

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules. Common nucleophiles include amines, alkoxides, and thiols, which displace the benzylic bromide to form the corresponding benzyl amines, ethers, and thioethers.

For instance, the reaction with a generic amine (R-NH2) would proceed as follows:

Br-CH2-C6H2(Br)2F + R-NH2 → R-NH-CH2-C6H2(Br)2F + HBr

Similarly, reaction with an alkoxide (R-O⁻) or a thiol (R-S⁻) would yield the corresponding ether or thioether. The table below summarizes the expected products from reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Sodium amide (NaNH2) | Substituted benzyl amine |

| Thiol | Potassium thiolate (KSR) | Substituted benzyl thioether |

| Alkoxide | Sodium alkoxide (NaOR) | Substituted benzyl ether |

Mechanistic Investigations of Halide Displacement Reactions

The mechanism of nucleophilic substitution at a benzylic position can proceed through either an S\N1 or S\N2 pathway, or a combination of both. nih.gov The S\N2 mechanism involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The S\N1 mechanism, on the other hand, involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. nih.gov This pathway typically leads to a racemic mixture of products if the starting material is chiral.

For this compound, the primary nature of the benzylic carbon would suggest a preference for the S\N2 mechanism. However, the stability of the potential benzyl carbocation, which can be stabilized by the adjacent aromatic ring through resonance, might allow for an S\N1 component to the reaction. The presence of three halogen substituents on the ring can influence the stability of this carbocation. Detailed kinetic studies would be necessary to definitively determine the operative mechanism for a given set of reaction conditions and nucleophiles. Such studies would involve monitoring the reaction rate's dependence on the concentrations of both the substrate and the nucleophile. libretexts.org

Stereochemical Aspects of Nucleophilic Substitution Reactions

If the benzylic position of this compound were chiral (which it is not in its ground state), the stereochemical outcome of a nucleophilic substitution reaction would be highly dependent on the reaction mechanism. A pure S\N2 reaction would result in a complete inversion of stereochemistry. Conversely, a pure S\N1 reaction would lead to racemization. nih.gov

In practice, many nucleophilic substitution reactions on benzylic systems can proceed through a mixed S\N1/S\N2 pathway, resulting in partial inversion and partial racemization. nih.gov The exact stereochemical outcome would be influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. For example, a study on the fluorination of a chiral α-bromo phenyllactate showed that the stereochemical outcome was dependent on the fluorinating agent and reaction conditions, indicating the possibility of both S\N1 and S\N2 pathways. nii.ac.jp

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

While the benzylic bromide is prone to nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). libretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. csbsju.edu

Influence of Halogen Substituents on Ring Activation/Deactivation and Regioselectivity

Halogens are deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org This is due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate electron density through resonance. libretexts.org

In this compound, the benzene ring is substituted with two bromine atoms and one fluorine atom. All three halogens are deactivating. The directing effect of these substituents will determine the position of further electrophilic attack. The fluorine atom is at position 6, and the bromine atoms are at positions 2 and 3. The available positions for substitution are 4 and 5. The regioselectivity of an incoming electrophile will be determined by the combined directing effects of the three halogens and the benzyl bromide group. Predicting the exact outcome would require a detailed analysis of the electronic and steric effects of all substituents.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). libretexts.org The harsh conditions required for these reactions on a deactivated ring could potentially lead to side reactions involving the benzyl bromide group.

Radical Reactions and Photoredox Catalysis

The carbon-bromine bond in the benzyl position of this compound can also undergo homolytic cleavage to form a benzyl radical. This can be initiated by heat or light, or through the use of a radical initiator. Once formed, this benzyl radical can participate in various radical reactions, such as polymerization or addition to double bonds.

Generation of Benzyl Radicals from this compound

The formation of a benzyl radical from this compound proceeds through the homolytic cleavage of the carbon-bromine bond at the benzylic position. This process can be initiated by heat (pyrolysis) or light (photolysis). researchgate.net In the gas phase, pyrolysis of benzyl bromide precursors has been shown to effectively generate benzyl radicals. researchgate.netresearchgate.net The resulting 2,3-dibromo-6-fluorobenzyl radical is a highly reactive intermediate characterized by an unpaired electron on the benzylic carbon. idpublications.org The stability of this radical is influenced by the delocalization of the unpaired electron into the aromatic ring. The fluorine and bromine substituents on the ring can modulate the electronic properties and, consequently, the stability and reactivity of the radical. idpublications.org

Radical Coupling Reactions (e.g., Giese-Type Coupling)

Once generated, the 2,3-dibromo-6-fluorobenzyl radical can participate in various radical coupling reactions. A notable example is the Giese-type coupling, which involves the addition of a radical to an electron-deficient alkene. While specific examples involving this compound are not extensively documented in the literature, the general mechanism would involve the addition of the 2,3-dibromo-6-fluorobenzyl radical to an activated olefin, followed by the abstraction of a hydrogen atom from a suitable donor to yield the final product.

Homolytic Cleavage Processes in Benzyl Halides

The homolytic cleavage of the C-Br bond in benzyl halides is a fundamental process in their radical chemistry. researchgate.net The bond dissociation energy of the benzylic C-Br bond is relatively low, making it susceptible to cleavage under thermal or photochemical conditions. For this compound, this cleavage results in the formation of the 2,3-dibromo-6-fluorobenzyl radical and a bromine radical. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the energy required for this cleavage and the subsequent reactivity of the generated radical.

Oxidation and Reduction Chemistry of the Benzyl Bromide Moiety

The benzyl bromide functional group in this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of 2,3-dibromo-6-fluorobenzaldehyde, while reduction can yield 2,3-dibromo-6-fluorotoluene. These transformations are standard for benzyl halides and are influenced by the choice of oxidizing or reducing agents. The electronic environment of the benzene ring, as modified by the halogen substituents, can affect the reaction rates and conditions required for these transformations.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atoms

The bromine atoms on the aromatic ring of this compound are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transformations (e.g., Negishi Coupling with Benzyl Halides)

Palladium catalysts are highly effective in mediating cross-coupling reactions involving aryl and benzyl halides. researchgate.netrsc.org The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C(sp³)–C(sp²) bond formation. mit.edu In the context of benzyl bromides, palladium catalysts facilitate the coupling with a variety of organozinc reagents. nih.gov While aryl bromides are common substrates, the benzylic bromide can also participate in such couplings. researchgate.netnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, as different ligand systems can influence the reaction's stereochemical outcome and functional group tolerance. nih.gov For instance, catalysts like PdCl₂(dppf) and those with bulky phosphine (B1218219) ligands have shown success in coupling reactions with various substituted bromides. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| [Pd(μ-I)PtBu₃]₂ | Benzyl bromide | Lithium (triisopropylsilyl)acetylide | Substituted alkyne | Excellent | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | Alkenyl bromide | Potassium alkyltrifluoroborate | Substituted alkene | 49-95% | nih.gov |

| Pd(OAc)₂ / P(o-Tol)₃ | Aryl bromide | α-Amino acid-derived organozinc | Phenylalanine derivative | Moderate | researchgate.net |

This table presents a summary of various palladium-catalyzed cross-coupling reactions with related substrates, illustrating the versatility of these methods.

Other Transition Metal-Mediated Transformations

While palladium is the most prominent metal in this field, other transition metals can also mediate similar transformations. Nickel complexes, for example, have been employed in cross-coupling reactions. However, palladium-based systems are generally more widely studied and offer a broader range of applications and functional group tolerance for reactions involving benzyl and aryl halides. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromo 6 Fluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2,3-Dibromo-6-fluorobenzyl bromide is expected to exhibit distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region will feature two doublets corresponding to the two vicinal protons on the benzene (B151609) ring. The electron-withdrawing effects of the two bromine atoms and the fluorine atom will deshield these protons, shifting their resonances downfield. The fluorine atom, being the most electronegative, will exert the strongest influence.

The benzylic protons of the -CH₂Br group are anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. However, coupling to the ¹⁹F nucleus three bonds away (³JHF) might be observed, which would split the singlet into a doublet. This signal will be significantly downfield due to the deshielding effect of the adjacent bromine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.20 - 7.80 | d | ³JHH ≈ 8-9 |

| Aromatic H | 7.20 - 7.80 | d | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |

| Benzylic CH₂ | ~4.5 | s (or d) | ³JHF ≈ 2-3 (if resolved) |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the substitution pattern, all seven carbon atoms are chemically non-equivalent and should produce distinct signals. The chemical shifts are influenced by the electronegativity of the attached halogens and the substitution pattern on the aromatic ring. The carbons bonded to bromine and fluorine will exhibit the most significant downfield shifts. The carbon of the bromomethyl group will also be found at a characteristic downfield position.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (2) | 115 - 125 |

| C-Br (3) | 120 - 130 |

| C-F (6) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C-H (aromatic) | 125 - 135 (d, ²JCF ≈ 15-25 Hz) |

| C-H (aromatic) | 130 - 140 |

| C-C (ipso) | 135 - 145 (d, ²JCF ≈ 15-25 Hz) |

| CH₂Br | 25 - 35 |

Fluorine-19 NMR (¹⁹F NMR) for Halogen Position and Environment

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -100 to -120 | m |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between the two vicinal aromatic protons, confirming their adjacent positions on the ring. rsc.org A cross-peak between the aromatic proton at position 5 and the fluorine (if a ¹H-¹⁹F COSY is performed) could also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton signal to the CH₂Br carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic, CH₂Br): Around 2920-2960 cm⁻¹

C=C stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong band typically in the 1100-1250 cm⁻¹ region.

C-Br stretching: Bands in the lower frequency region, typically around 500-650 cm⁻¹.

CH₂ bending (scissoring): Around 1450 cm⁻¹

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. The aromatic ring vibrations and the C-Br stretching vibrations are expected to be particularly strong in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 (weak) | 3050-3100 (strong) |

| Aliphatic C-H Stretch | 2920-2960 (medium) | 2920-2960 (medium) |

| Aromatic C=C Stretch | 1400-1600 (strong) | 1400-1600 (strong) |

| C-F Stretch | 1100-1250 (strong) | 1100-1250 (weak) |

| C-Br Stretch | 500-650 (medium) | 500-650 (strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and structure. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The molecular ion peak [M]⁺ for C₇H₄Br₃F would be observed at m/z corresponding to its molecular weight. The most probable fragmentation pathways would involve the loss of a bromine atom from the benzylic position, leading to a stable benzyl (B1604629) cation, or the loss of a bromine atom from the aromatic ring.

Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₇H₄⁷⁹Br₂⁸¹BrF]⁺ | 348 | Molecular Ion (M+2) |

| [C₇H₄⁷⁹Br₃F]⁺ | 346 | Molecular Ion (M) |

| [C₇H₄⁷⁹Br₂F]⁺ | 267 | Loss of a Br radical |

| [C₇H₄BrF]⁺ | 188 | Loss of two Br radicals |

| [C₇H₄F]⁺ | 109 | Loss of three Br radicals |

| [C₆H₄BrF]⁺ | 173 | Loss of CH₂Br |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which together dictate the molecular architecture in the solid state. The process involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional map of the electron density, from which the positions of the atomic nuclei can be inferred with high precision.

While specific crystallographic data for this compound is not publicly available in established databases, the analysis of structurally related halogenated organic molecules provides insight into the type of structural information that can be obtained. For instance, studies on other bromo- and fluoro-substituted aromatic compounds reveal the significant role of intermolecular interactions, such as halogen bonding (C−X···X−) and π–π stacking, in governing the crystal packing. waikato.ac.nzacs.org

To illustrate the detailed structural parameters obtained from such an analysis, the crystallographic data for a related complex halogenated compound, 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-methyl-3-benzylimidazolium bromide (8), is presented below. waikato.ac.nz This example showcases the precision with which the crystal system, space group, and unit cell dimensions are determined.

Illustrative Crystallographic Data for a Related Halogenated Compound

| Parameter | 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-2-methyl-3-benzylimidazolium bromide |

| Chemical Formula | C₁₇H₁₂BrF₄N₂·Br |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2439(2) |

| b (Å) | 14.8961(4) |

| c (Å) | 14.2889(4) |

| α (°) | 90 |

| β (°) | 98.242(1) |

| γ (°) | 90 |

| Volume (ų) | 1736.21(8) |

| Z | 4 |

Note: The data in this table is for an illustrative compound and not this compound. Data sourced from a study by Althagbi, et al. waikato.ac.nz

Gas-Phase Spectroscopic Techniques for Benzyl Radicals (e.g., Vibronic Emission Spectra)

The benzyl radical and its substituted derivatives are highly reactive, short-lived chemical intermediates. Studying these transient species requires specialized gas-phase spectroscopic techniques that can generate and probe them in a controlled, collision-free environment. idpublications.org Vibronic spectroscopy is a powerful tool for this purpose, as it investigates the simultaneous changes in electronic and vibrational energy levels within a molecule. wikipedia.org

A common experimental method involves generating the radical from a precursor molecule (such as this compound) using a corona excited supersonic expansion (CESE). idpublications.orgnih.gov In this technique, the precursor is seeded into a high-pressure inert carrier gas like helium and expanded through a small nozzle into a vacuum chamber. A high-voltage discharge near the nozzle provides the energy to break the weakest chemical bond (typically the C-Br bond in a benzyl bromide) to form the desired radical. The supersonic expansion process dramatically cools the radicals to very low rotational and vibrational temperatures, which simplifies their complex spectra by reducing spectral congestion and sharpening the vibronic bands. idpublications.org

The resulting vibronic emission spectrum provides a wealth of information. The analysis focuses on electronic transitions, most commonly the D₁ → D₀ transition (the transition from the first electronically excited state to the electronic ground state). idpublications.org The position of the most intense, highest-energy peak, known as the origin band, corresponds to the energy difference between the zero-point vibrational levels of the two electronic states. nih.gov Substituents on the benzene ring, such as bromine and fluorine atoms, alter the electronic structure of the radical, causing shifts in the origin band's position relative to the parent benzyl radical. idpublications.org

Vibronic bands observed at lower energies relative to the origin band correspond to transitions that terminate in excited vibrational levels of the ground electronic state (D₀). The energy differences between these peaks and the origin band reveal the fundamental vibrational frequencies of the radical. idpublications.org While specific data for the 2,3-dibromo-6-fluorobenzyl radical is not documented, analysis of the closely related 2,3-difluorobenzyl and 2,6-difluorobenzyl radicals provides a strong basis for predicting its spectroscopic behavior. idpublications.org For example, modes involving C-F and C-Br stretching, C-C ring breathing, and various C-H bending vibrations would be expected to appear prominently in the spectrum.

Vibrational Mode Assignments for a Related Radical from Vibronic Emission Spectra

| Assignment | 2,6-difluorobenzyl radical (cm⁻¹) | Description |

| Origin (0₀⁰) | 21774 | D₁ → D₀ electronic transition |

| 18b | 550 | C-H bending vibration |

| 6a | 400 | In-plane ring deformation |

| 1 | 686 | Ring breathing vibration |

Note: The data in this table is for the related 2,6-difluorobenzyl radical to illustrate typical assignments. Data sourced from a study by Huh, C. S. idpublications.org

Computational and Theoretical Investigations of 2,3 Dibromo 6 Fluorobenzyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties by solving the Schrödinger equation. For polyhalogenated aromatic compounds, these methods are crucial for understanding the intricate interplay of various electronic and steric effects.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying relatively large molecules. nih.gov DFT calculations, particularly using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set such as 6-31G+(d,p), are employed to determine the optimized molecular geometry and electronic characteristics of complex organic molecules. nih.govepstem.net

For 2,3-Dibromo-6-fluorobenzyl bromide, DFT would be used to predict key structural parameters and electronic properties. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, while electronic structure analysis provides information on charge distribution and orbital energies.

Detailed Research Findings:

Molecular Geometry: DFT calculations can predict bond lengths and angles. The results would show the distortion of the benzene (B151609) ring from a perfect hexagon due to the presence of bulky and electronegative substituents. The C-Br and C-F bond lengths on the ring, as well as the C-C-Br bond angle of the benzyl (B1604629) bromide moiety, are key parameters.

Electronic Structure: The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) would be concentrated around the electronegative halogen atoms (F, Br), indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, highlighting regions for potential nucleophilic interaction. nih.gov

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Description | Predicted Value (Å or °) |

| C-F (ring) | Carbon-Fluorine bond length | ~1.35 Å |

| C-Br (ring) | Carbon-Bromine bond length | ~1.90 Å |

| C-Br (benzyl) | Carbon-Bromine bond length in the bromomethyl group | ~1.95 Å |

| C-C (ring) | Average Carbon-Carbon bond length in the aromatic ring | ~1.40 Å |

| ∠C-C-Br (benzyl) | Bond angle of the bromomethyl group | ~112° |

Note: The values presented are typical and illustrative, based on DFT studies of similar halogenated benzyl compounds.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), provide higher levels of theoretical accuracy than standard DFT for calculating electronic properties, though at a greater computational expense. nih.gov These methods are particularly useful for obtaining precise energetic data and understanding subtle electronic effects.

Detailed Research Findings:

Energetic Data: Ab initio calculations can provide highly accurate total energies, which allow for the determination of the relative stability of different isomers or conformers. nih.gov For a molecule with multiple halogen substituents like this compound, this is crucial for identifying the most stable arrangement.

Electron Correlation: Methods like MP2 and CCSD explicitly account for electron correlation, which is the interaction between individual electrons. This is important for accurately describing dispersion forces and other non-covalent interactions that can influence the molecule's structure and behavior. Studies on benzene crystals using ab initio methods have demonstrated their capability to accurately model these forces. aps.org A comprehensive study on 1505 halobenzenes using HF, B3LYP, MP2, and CCSD levels of theory has generated a vast database of geometric and energetic data that serves as a benchmark for such calculations. nih.gov

Molecular Modeling and Dynamics Simulations Applied to Halogenated Benzyl Systems

While quantum chemical calculations analyze static molecules, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations are essential for understanding the conformational flexibility, solvent interactions, and transport properties of halogenated benzyl systems.

Detailed Research Findings:

Conformational Dynamics: MD simulations can reveal the accessible conformations of this compound by simulating the rotation around the C(ring)–CH2Br bond. These simulations show how the molecule flexes and vibrates at a given temperature, providing a dynamic picture of its structure.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model how molecules of this compound interact with each other or with solvent molecules. Studies on aromatic systems have used MD to probe π-π stacking interactions, which are crucial in the self-assembly and crystal packing of such molecules. strath.ac.uknih.gov The simulation can quantify the strength of these interactions and predict how the bulky halogen atoms might influence them. nih.gov

Prediction of Reactivity and Reaction Pathways for this compound

Theoretical methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, reactivity is centered on the benzylic bromide group and the substituted aromatic ring.

Detailed Research Findings:

Benzylic Reactivity: The C(sp³)–Br bond of the bromomethyl group is the primary site for nucleophilic substitution reactions. Computational studies on benzyl halides can distinguish between Sₙ1 and Sₙ2 pathways by calculating the energies of the intermediates and transition states. nih.govncert.nic.in The formation of a stable benzyl carbocation is a key factor favoring an Sₙ1 mechanism. ncert.nic.in The electron-withdrawing substituents on the ring would further stabilize such a carbocation.

Bond Dissociation Enthalpy (BDE): The C–Br BDE is a direct measure of the bond's strength. Theoretical calculations can predict BDEs, indicating the energy required to break the bond homolytically. canada.carsc.org Studies on benzyl halides show that the C-Br bond is significantly weaker than C-F or C-Cl bonds, confirming its status as the most likely leaving group in substitution reactions. researchgate.net

Aromatic Ring Reactivity: The HOMO-LUMO gap calculated via DFT provides a quantitative measure of the energy required for electronic excitation, correlating with the molecule's reactivity in processes like electrophilic aromatic substitution. nih.gov The pattern of halogen substitution on the ring deactivates it towards electrophiles but directs incoming groups to specific positions (see Section 5.5).

Conformational Analysis and Steric Effects in Substituted Benzyl Systems

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and interactions. In substituted benzyl systems, the rotation around the single bond connecting the aromatic ring to the side chain is a key conformational feature.

Detailed Research Findings:

Rotational Barriers: The presence of substituents at the ortho positions (positions 2 and 6) of the benzyl ring creates a significant energy barrier to rotation for the side group. In this compound, the bromine atom at position 2 and the fluorine atom at position 6 impose substantial steric hindrance. numberanalytics.com Computational conformational analysis can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy of the transition states between them. ethz.ch

Steric Hindrance: Steric effects arise from the repulsive forces between non-bonded atoms in close proximity. numberanalytics.com The large van der Waals radius of bromine compared to fluorine or hydrogen means the substituents at positions 2 and 3 will sterically clash with the bromomethyl group, forcing it to adopt specific orientations to minimize this strain. libretexts.org This steric hindrance can also influence the approach of reactants to the benzylic carbon, potentially affecting reaction rates. libretexts.orglibretexts.org

Table 2: Illustrative Steric Strain in Substituted Cyclohexanes (A-Values)

| Substituent | A-Value (kcal/mol) |

| -F (Fluorine) | 0.24 - 0.28 |

| -Cl (Chlorine) | 0.53 |

| -Br (Bromine) | 0.48 - 0.55 |

| -CH₃ (Methyl) | 1.74 |

Note: A-values quantify the steric strain of an axial substituent in a cyclohexane (B81311) ring, serving as a general proxy for the steric bulk of a group. Higher values indicate greater steric hindrance. While these values are for cyclohexanes, they illustrate the relative steric demands of the halogens, which is applicable to the conformational analysis of substituted benzyl systems. unizin.org

Substituent Effects of Halogens on Aromatic Systems and Benzyl Reactivity

The type and position of substituents on a benzene ring profoundly alter its electronic properties and, consequently, its reactivity. Halogens exhibit a dual nature that makes their effect particularly interesting.

Detailed Research Findings:

Inductive vs. Resonance Effects: Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds (a negative inductive effect, -I). quora.comyoutube.com This effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene itself. almerja.comquora.com Simultaneously, the lone pairs on the halogen atoms can be donated into the ring's π-system (a positive resonance effect, +R). quora.comalmerja.com

Reactivity of this compound: The three halogen substituents strongly deactivate the aromatic ring towards further electrophilic substitution. The fluorine at C6 and the bromine at C2 will direct any potential incoming electrophile primarily to the C4 and C5 positions, which are para and ortho to the fluorine, respectively. The electron-withdrawing nature of the substituted ring also impacts the benzyl group, increasing the partial positive charge on the benzylic carbon and making it a more potent electrophile for nucleophilic substitution reactions. canada.ca

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Construction

The utility of 2,3-Dibromo-6-fluorobenzyl bromide as a key intermediate stems from the differential reactivity of its halogen substituents. The benzyl (B1604629) bromide group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the dibromo-fluorobenzyl moiety into a larger molecular framework. The two aromatic bromine atoms can subsequently undergo various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity allows for the controlled and stepwise assembly of intricate molecular architectures.

The fluorine atom on the aromatic ring can influence the electronic properties and reactivity of the molecule. Its electron-withdrawing nature can affect the acidity of nearby protons and the regioselectivity of further aromatic substitutions.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Transformations |

| Benzyl bromide | Nucleophilic Substitution | Ether formation, Ester formation, Amine alkylation, Cyanide displacement |

| Aromatic bromines | Cross-coupling Reactions | Suzuki coupling (C-C bond), Sonogashira coupling (C-C bond), Buchwald-Hartwig amination (C-N bond) |

| Aromatic fluorine | Nucleophilic Aromatic Substitution (under harsh conditions) | Displacement with other nucleophiles |

Synthesis of Regioselectively Substituted Aromatic Compounds

The distinct electronic environment of the aromatic ring in this compound, created by the interplay of the electron-withdrawing fluorine and bromine atoms, allows for the synthesis of regioselectively substituted aromatic compounds. The positions of the existing substituents direct the location of incoming electrophiles or nucleophiles in subsequent reactions.

For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring would be directed to specific positions based on the combined directing effects of the halogens. Furthermore, the bromine atoms can be selectively addressed in metal-halogen exchange reactions, followed by quenching with an electrophile, to introduce a new substituent at a specific position. This level of control is crucial for the synthesis of precisely substituted aromatic compounds that are often required in medicinal chemistry and materials science.

Derivatization Strategies for Functional Molecule Design

The reactive nature of the benzyl bromide group in this compound provides a primary site for derivatization. A wide array of nucleophiles can be used to displace the bromide, leading to the formation of ethers, esters, amines, and other functional groups.

Table 2: Examples of Derivatization Reactions at the Benzylic Position

| Nucleophile | Resulting Functional Group |

| Alcohol (ROH) | Ether (-OCH₂Ar) |

| Carboxylate (RCOO⁻) | Ester (-OOC-CH₂Ar) |

| Amine (RNH₂) | Secondary Amine (-NH-CH₂Ar) |

| Cyanide (CN⁻) | Nitrile (-CN-CH₂Ar) |

Following the initial derivatization at the benzylic position, the aromatic bromine atoms offer further opportunities for modification. This dual reactivity allows for the design and synthesis of a diverse range of functional molecules with tailored properties. For example, a molecule could first be anchored to a substrate via the benzyl bromide group, and then the aromatic bromine atoms could be used for subsequent cross-coupling reactions to build up more complex structures.

Utilization in the Synthesis of Specialty Chemicals

While specific, large-scale industrial applications of this compound in the synthesis of named specialty chemicals are not extensively documented in publicly available literature, its structural motifs are present in various classes of functional molecules. Halogenated aromatic compounds are common precursors in the synthesis of pharmaceuticals, agrochemicals, and electronic materials.

The presence of both bromine and fluorine atoms can enhance the biological activity or material properties of the final product. For example, fluorinated organic molecules often exhibit increased metabolic stability and lipophilicity, which are desirable properties for drug candidates. The dibromo functionality allows for the introduction of two different substituents through sequential cross-coupling reactions, leading to the creation of diverse libraries of compounds for screening in drug discovery or materials development.

Applications in Polymer and Materials Chemistry (e.g., functionalizing polymers)

In polymer and materials chemistry, this compound can be utilized to functionalize existing polymers or to act as a monomer in polymerization reactions. The benzyl bromide moiety can be used to graft the dibromo-fluorophenyl group onto a polymer backbone containing nucleophilic sites. This modification can impart new properties to the polymer, such as increased refractive index, flame retardancy, or altered solubility.

The modified polymer, now bearing pendant dibromo-fluorophenyl groups, can be further functionalized through reactions at the aromatic bromine atoms. This allows for the creation of complex polymer architectures with tailored functionalities. For instance, cross-linking of polymer chains can be achieved by reacting the bromine atoms with difunctional coupling partners.

Future Research Directions and Emerging Methodologies for 2,3 Dibromo 6 Fluorobenzyl Bromide

Development of Novel and Sustainable Synthetic Routes

One promising avenue is the exploration of alternative brominating agents that are less hazardous than molecular bromine. The use of N-bromosuccinimide (NBS) and other N-bromoamides, which are easier to handle, represents a step in this direction. nih.gov Furthermore, developing catalytic systems that can utilize bromide salts with environmentally benign oxidants, such as hydrogen peroxide, could offer a greener alternative to stoichiometric brominating agents. bldpharm.com The in-situ generation of bromine from sources like sodium bromate (B103136) and hydrobromic acid in a continuous flow setup has already shown promise for other benzylic brominations, suggesting a viable path for the synthesis of 2,3-Dibromo-6-fluorobenzyl bromide with improved mass efficiency. nih.gov

Another key area of development will be the use of more sustainable solvent systems. The replacement of hazardous chlorinated solvents like carbon tetrachloride with greener alternatives such as acetonitrile (B52724) or even solvent-free conditions is a critical goal. nih.govgoogle.com Research into solid-state or mechanochemical synthesis routes could also provide innovative, solvent-free alternatives.

| Synthetic Route | Reagents | Sustainability Advantages |

| Catalytic Bromination | KBr, H₂O₂ | Avoids use of elemental bromine, water as a byproduct. |

| Flow Bromination | NaBrO₃, HBr | In-situ generation of bromine, enhanced safety and control. nih.gov |

| Amide-Mediated Bromination | N-Bromosuccinimide (NBS) | Solid, easier to handle reagent, improved selectivity. nih.gov |

| Solvent-Free Synthesis | Mechanochemical methods | Elimination of solvent waste and potential for simplified workup. |

Exploration of New Catalytic Transformations

The reactivity of the benzylic bromide and the di-bromo substituted aromatic ring in this compound makes it a versatile substrate for various catalytic transformations. Future research will likely expand beyond its current use as a simple building block to explore novel catalytic reactions that can generate complex molecular architectures with high efficiency and selectivity.

A significant area of interest will be the development of novel cross-coupling reactions. While Suzuki and other palladium-catalyzed couplings are standard, the exploration of more sustainable and earth-abundant metal catalysts, such as iron, copper, or nickel, is a growing trend. google.com These catalysts could be employed for C-C, C-N, and C-O bond formations, providing access to a diverse range of derivatives. The unique electronic properties conferred by the fluorine and bromine substituents on the aromatic ring could be exploited to achieve regioselective transformations that are otherwise difficult to obtain.

Furthermore, the development of enantioselective catalytic reactions represents a major frontier. For instance, catalytic asymmetric nucleophilic substitution of the benzylic bromide could provide chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. The use of chiral phosphine (B1218219) ligands or organocatalysts in these transformations will be a key area of investigation. sigmaaldrich.com

| Catalytic Transformation | Catalyst Type | Potential Products |

| Sustainable Cross-Coupling | Iron, Copper, or Nickel-based | Biaryls, anilines, ethers |

| Asymmetric Nucleophilic Substitution | Chiral Lewis acids or organocatalysts | Enantioenriched benzyl (B1604629) derivatives |

| C-H Activation/Functionalization | Palladium, Rhodium, or Iridium-based | Poly-functionalized aromatic compounds |

| Photoredox Catalysis | Iridium or Ruthenium complexes | Novel radical-mediated transformations |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of more efficient methods. The application of advanced in situ spectroscopic techniques is poised to provide unprecedented insights into reaction kinetics, intermediates, and byproduct formation.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for real-time monitoring of reaction progress without the need for sampling and quenching. nih.gov For instance, in situ LED-NMR has been successfully used to elucidate the complex radical and ionic pathways in benzylic photobromination reactions, a methodology directly applicable to studying the synthesis of this compound. nih.gov This approach can help in identifying and mitigating the formation of unwanted over-brominated or rearranged products.

Raman spectroscopy is another powerful tool for in situ analysis, particularly for monitoring reactions involving crystalline or solid-phase components. By combining these spectroscopic methods, a comprehensive picture of the reaction landscape can be constructed, enabling the rational design of improved reaction conditions.

| Spectroscopic Technique | Information Gained | Potential Application |

| In Situ NMR | Reaction kinetics, intermediate identification, structural elucidation | Optimizing selectivity in benzylic bromination |

| In Situ FTIR | Functional group conversion, reaction endpoint determination | Monitoring progress of nucleophilic substitution reactions |

| In Situ Raman | Phase changes, catalyst state, solid-state reactions | Studying heterogeneous catalytic transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability for the synthesis and application of this compound. Future research will undoubtedly focus on integrating the synthesis of this compound into continuous flow systems. Flow reactors provide superior heat and mass transfer, enabling better control over fast and exothermic reactions, which is particularly relevant for brominations.

The modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, purification, and analysis in a single, automated process. For instance, the synthesis of this compound could be directly coupled with a subsequent nucleophilic substitution or cross-coupling reaction in a continuous sequence, eliminating the need for isolation of the intermediate. This approach not only streamlines the synthesis of derivatives but also minimizes handling of the potentially lachrymatory benzyl bromide.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, will enable high-throughput screening of reaction conditions and catalysts. This will accelerate the discovery of novel transformations and the optimization of existing processes for the production of libraries of compounds derived from this compound.

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research and development. google.com For this compound, this combined approach can provide deep mechanistic insights and predictive power for designing new reactions and catalysts.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the energies of reactants, transition states, and products, thereby elucidating reaction pathways and predicting regioselectivity. For example, computational studies can help to understand the directing effects of the fluorine and bromine substituents in electrophilic aromatic substitution reactions or to predict the most favorable site for nucleophilic attack.

When combined with experimental data, such as that obtained from in situ spectroscopy, computational models can be validated and refined, leading to a highly accurate understanding of the reaction mechanism. This integrated approach can guide the rational design of new catalysts with enhanced activity and selectivity for transformations involving this compound. Furthermore, computational screening of virtual libraries of catalysts or substrates can prioritize experimental efforts, saving time and resources.

| Combined Approach | Objective | Outcome |

| DFT and Kinetic Studies | Elucidate reaction mechanisms | Predictive models for reactivity and selectivity |

| Molecular Dynamics and Spectroscopy | Understand solvent and catalyst effects | Rational design of optimized reaction conditions |

| Virtual Screening and Experiment | Discover novel catalysts | Accelerated development of new transformations |

Q & A

Q. Advanced

- Directing Groups : Introduce temporary groups (e.g., -NO₂ or -COOH) to steer bromination to desired positions, followed by deprotection.

- Lewis Acid Catalysis : Use FeBr₃ or AlCl₃ to polarize Br₂, favoring para/meta substitution relative to fluorine’s ortho/para-directing effects.

- Computational Modeling : DFT calculations predict charge distribution and transition states to guide experimental design. Evidence from Kanto’s synthesis of 2-cyano-6-fluorobenzyl bromide highlights the role of steric effects in regioselectivity .

How can researchers mitigate volatility-related losses during high-temperature reactions involving this compound?

Q. Advanced

- Reactor Design : Use reflux condensers with dry ice/acetone traps to capture volatile byproducts (e.g., HBr gas).

- Inert Atmosphere : Conduct reactions under reduced pressure (10–20 mmHg) to lower boiling points.

- Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress without sampling. U.S. Geological Survey studies on bromide volatility in environmental systems inform these protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.